molecular formula C12H18ClNO B3256220 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine CAS No. 26583-32-4

2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine

Cat. No.: B3256220
CAS No.: 26583-32-4
M. Wt: 227.73 g/mol
InChI Key: CFZGMLJESZUTFL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine is a substituted phenoxyethylamine derivative characterized by a central aromatic ring with three distinct substituents: a chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 5-position. The ethanamine side chain (-CH2CH2NH2) attached to the phenoxy group distinguishes it from simpler aryl ethers. The compound’s stereoelectronic properties, influenced by its substituents, may modulate solubility, bioavailability, and binding affinity compared to simpler analogs .

Properties

IUPAC Name

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-8(2)10-7-11(13)9(3)6-12(10)15-5-4-14/h6-8H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZGMLJESZUTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyethanol intermediate, which is then converted to the ethanamine derivative through a nucleophilic substitution reaction with ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 [5-(4-Chlorophenyl)-2-furyl]methylamine (CAS: 39170-14-4)
  • Structure : Features a furan ring substituted with a 4-chlorophenyl group and a methylamine side chain.
  • Key Differences: Aromatic System: The target compound uses a phenoxy ring, while the analogue employs a furan ring. The furan’s oxygen atom introduces different electronic effects (e.g., increased electron density) compared to the phenoxy group.
2.1.2 4-Chloro-2-methylphenoxyethylamine
  • Structure : Lacks the isopropyl group at the 2-position.
  • Key Differences :
    • Lipophilicity : The absence of the isopropyl group reduces steric hindrance and logP values, likely decreasing metabolic stability.
    • Receptor Interactions : The isopropyl group in the target compound may occupy hydrophobic binding pockets in biological targets, enhancing selectivity .

Physicochemical Properties

Property 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine [5-(4-Chlorophenyl)-2-furyl]methylamine 4-Chloro-2-methylphenoxyethylamine
Molecular Weight (g/mol) ~257.8 (calculated) ~207.7 (CAS: 39170-14-4) ~185.6 (calculated)
LogP (Predicted) ~3.2 (high lipophilicity) ~2.1 ~2.4
Solubility Low in water; soluble in DMSO, ethanol Moderate in polar aprotic solvents Higher aqueous solubility

Biological Activity

2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine, a compound classified under substituted phenoxyethylamines, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine is C15H20ClNO, with a molecular weight of approximately 265.78 g/mol. The compound features a chloro-substituted aromatic ring, an ethylamine moiety, and is characterized by its unique structural properties that influence its biological interactions.

The mechanism of action involves the compound's interaction with specific molecular targets within cells, including:

  • Receptors : It may act as an agonist or antagonist at various receptors, modulating cellular signaling pathways.
  • Enzymes : The compound could influence enzymatic activity related to metabolic processes.

Research indicates that the compound's structure suggests it may modulate certain biochemical processes, although the precise pathways remain under investigation .

Pharmacological Properties

Research has identified several potential pharmacological properties of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine:

Case Studies

Recent studies have focused on the biological activity of structurally related compounds. For instance:

  • Chlorothymol Derivatives : Research found that chlorothymol exhibited antimicrobial properties and prevented biofilm formation in MRSA. This highlights the importance of structural modifications in enhancing biological activity .
  • Analogues : A study synthesized over 30 analogues of phenoxyethylamines, showing promising biological activity with some compounds exhibiting IC50 values in the nanomolar range against cancer cell lines . This indicates the potential efficacy of structural variants like 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine.

Summary Table of Biological Activities

CompoundActivityReference
2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanaminePotential receptor modulation
ChlorothymolAntimicrobial against MRSA
Phenoxyethylamine analoguesCytotoxicity with IC50 < 1000 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine
Reactant of Route 2
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2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine

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